(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
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Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H22F3NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influenza Neuraminidase Inhibition
One of the key applications of compounds structurally similar to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is in the inhibition of influenza neuraminidase. The compound A-192558, which shares some structural similarities, has been identified as a potent neuraminidase inhibitor. It shows interactions with both the positively charged and hydrophobic pockets of the enzyme active site, demonstrating potential for antiviral drug development (Wang et al., 2001).
Crystallographic and Computational Studies
Compounds with structural elements of this compound have been subjects of crystallographic and computational studies to understand their molecular conformations and interactions. For example, the synthesis and crystallography of similar compounds, such as (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, provide valuable insights into the conformation of these molecules (Yuan et al., 2010).
Role in Synthesis of Glutamic Acid Analogue
These compounds play a crucial role in the synthesis of amino acid analogues. The synthesis of a glutamic acid analogue involving similar structural elements demonstrates the potential of these compounds in the development of novel amino acid derivatives with possible therapeutic applications (Hart & Rapoport, 1999).
Applications in Organic Synthesis
The structural framework of this compound finds applications in various organic synthesis processes. For example, it can be involved in coupling reactions, as demonstrated by the coupling of arylboronic acids with a partially reduced pyridine derivative (Wustrow & Wise, 1991).
Stereoselective Synthesis
These compounds are instrumental in stereoselective synthesis processes. For instance, the synthesis of diastereomers and investigation of stereoselectivity in reactions involving similar compounds provides insights into the development of stereochemically controlled pharmaceuticals (Jagtap et al., 2016).
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-12(9-14(22)15(23)24)8-11-4-6-13(7-5-11)18(19,20)21/h4-7,12,14H,8-10H2,1-3H3,(H,23,24)/t12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCPQMSGLKHNN-OCCSQVGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376044 |
Source
|
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957311-17-0 |
Source
|
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.